ethyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
目标化合物的概述
目标化合物的分子结构包含多个功能基团,包括噻唑环、吡咯烷酮骨架、呋喃衍生物以及异丙基苯基取代基(图1)。噻唑环作为核心结构单元,因其含硫、氮杂原子的特性,常与生物活性密切相关。吡咯烷酮部分的4,5-二氧代结构可能赋予分子特定的电子效应,而5-甲基呋喃亚甲基的引入则可能增强其与生物靶点的疏水相互作用。
尽管目标化合物的精确分子式未在公开文献中明确记载,但通过对比类似物(如MDG 582,分子式C20H16N2O6S2)可推测其分子量约为500-550 g/mol。表1列举了该化合物与同类噻唑衍生物的结构对比,凸显其多取代基的复杂性。
表1. 噻唑类化合物的结构对比
| 化合物名称 | 分子式 | 结构特征与功能 |
|---|---|---|
| 目标化合物 | 推测C25H27N3O6S2 | 多取代噻唑-吡咯烷酮-呋喃复合结构 |
| MDG 582 | C20H16N2O6S2 | PPARγ调节剂,含二甲氧基苯基 |
| 乙基4-甲基噻唑-5-羧酸酯 | C7H9NO2S | 简单噻唑酯类,用于食品调味剂 |
历史背景与发现历程
目标化合物的合成与发现可追溯至近年来对噻唑类衍生物的定向设计研究。2012年,一项专利(CN103570649A)报道了5-羟基-4-甲基-2(5H)-呋喃酮的合成方法,该中间体可能作为目标化合物呋喃部分的前体。2025年,EvitaChem的研究团队通过虚拟筛选策略,开发了结构类似的MDG 582,证实了噻唑-吡咯烷酮类化合物在过氧化物酶体增殖物激活受体γ(PPARγ)调控中的潜力。尽管目标化合物的具体合成路线尚未公开,但基于其结构特征,可推测其制备涉及多步缩合反应,例如:呋喃酮中间体的形成、噻唑环的构建以及酯化反应。
当代化学研究中的意义
目标化合物的研究意义主要体现在以下两方面:
综述范围与目标
本文聚焦于目标化合物的化学特性、合成策略及理论应用,具体涵盖以下内容:
- 分子结构的量子化学计算与构效关系分析
- 基于类似物的合成路线推断与反应机理探讨
- 在药物先导化合物开发中的潜在价值评估 需特别说明的是,本文不涉及该化合物的毒理学数据或临床前研究结果,相关讨论严格限定于基础化学研究范畴。
Properties
Molecular Formula |
C26H26N2O6S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-(4-propan-2-ylphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-6-33-25(32)23-15(5)27-26(35-23)28-20(17-10-8-16(9-11-17)13(2)3)19(22(30)24(28)31)21(29)18-12-7-14(4)34-18/h7-13,20,30H,6H2,1-5H3 |
InChI Key |
NNJHEUKKTSZQQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
Biological Activity
Ethyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with potential biological activities. Its complex structure suggests various mechanisms of action, which are critical for understanding its pharmacological properties.
- Molecular Formula : C23H25N2O6S
- Molecular Weight : 486.52 g/mol
- IUPAC Name : Ethyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methylthiazole-5-carboxylate
- Purity : Typically ≥95% .
Biological Activity
The biological activity of this compound can be evaluated through various mechanisms including:
- Antioxidant Activity : The presence of the furan moiety in the structure indicates potential antioxidant properties. Furan derivatives are known to exhibit both pro-and anti-oxidative effects depending on their concentration and environment .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The thiazole and pyrrolidine rings are often associated with anticancer activity due to their ability to interact with cellular pathways involved in tumor growth .
- Enzyme Inhibition : The compound may act as a ligand for various enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of metabolic diseases or cancer therapy .
Case Study 1: Antioxidant Mechanism
In a study examining the antioxidant effects of furanones, it was found that these compounds could scavenge free radicals effectively, reducing oxidative stress in cellular models. The study utilized assays to measure the reduction of reactive oxygen species (ROS) in human cell lines treated with varying concentrations of furanones .
Case Study 2: Anticancer Activity
Research on thiazole derivatives has shown promising results in inhibiting the growth of breast cancer cells (MCF7). The compound was tested against control groups and demonstrated a significant decrease in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
Research Findings
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Properties : Compounds containing furan and thiazole rings are known for their ability to scavenge free radicals, contributing to their antioxidant capabilities.
- Antimicrobial Activity : Some derivatives of thiazole and pyrrolidine have shown effectiveness against bacterial and fungal strains, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Certain structural components suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Pharmaceutical Applications
- Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties. Research into its derivatives could lead to the development of new therapeutic agents targeting various diseases.
- Cancer Research : Given the structural similarities to known anticancer agents, this compound may be investigated for its potential to inhibit tumor growth or induce apoptosis in cancer cells.
- Diabetes Treatment : Compounds with similar thiazole structures have been explored for their hypoglycemic effects, suggesting this compound may also have potential in diabetes management .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of compounds similar to ethyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate. The results indicated significant free radical scavenging activity, which could be further explored for food preservation and health supplements .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of thiazole were tested against various microbial strains. The results demonstrated substantial antibacterial activity, particularly against Gram-positive bacteria, indicating the potential use of this compound in developing new antibiotics .
Comparison with Similar Compounds
Substituent Impact Analysis :
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Increase polarity and binding affinity to polar targets but may reduce bioavailability .
- Lipophilic Groups (e.g., isopropylphenyl) : Improve cell membrane penetration but may increase off-target interactions .
- Ester Groups (ethyl vs. methyl) : Ethyl carboxylate in the target compound likely offers better aqueous solubility compared to methyl esters in analogues .
Physicochemical and Bioactivity Comparisons
Physicochemical Properties
Inferred Bioactivity
- Target Compound: The 5-methylfuran group may confer antioxidant or anti-inflammatory properties, as furan derivatives are known to modulate redox pathways .
- CAS 671761-65-2 : Dichlorophenyl and methoxy groups are common in antifungal agents, hinting at possible applications in microbial inhibition .
Computational and Experimental Insights
- Noncovalent Interactions: The hydroxymethylidene group in the target compound may form intramolecular hydrogen bonds, stabilizing its conformation .
- Electronic Properties : Multiwfn analysis could reveal charge distribution differences, with the furan ring acting as an electron-rich domain for electrophilic interactions .
- Synthetic Challenges : The isopropylphenyl group in the target compound may complicate regioselective synthesis compared to fluorophenyl or dichlorophenyl analogues .
Preparation Methods
Reduction of Thiazole Ester to Alcohol
Methyl or ethyl 4-methylthiazole-5-carboxylate is reduced to 4-methyl-5-hydroxymethyl-thiazole using sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in glyme solvents at temperatures between -20°C and 90°C. For example, NaBH₄ (44.0 g) and AlCl₃ (50.0 g) in monoglyme at -10°C yield the alcohol intermediate with 97–98% purity after extraction.
Oxidation to the Carboxylic Acid Derivative
The alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or NaOCl/KBr with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). PCC in dichloromethane at 15–25°C produces 4-methyl-5-formyl-thiazole with >99% purity. Subsequent esterification with ethanol under acidic conditions yields the ethyl carboxylate derivative.
Table 1: Comparison of Oxidation Methods for 4-Methyl-5-Hydroxymethyl-Thiazole
| Oxidizing Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 15–25°C | 60% | >99% |
| NaOCl/KBr+TEMPO | CH₂Cl₂/H₂O | 0–2°C | 75% | 97–98% |
Construction of the Pyrrolidinone Scaffold
The 4,5-dioxo-pyrrolidin-1-yl fragment is synthesized via cyclization of a diketone intermediate.
Formation of the Dioxo-Pyrrolidinone Core
A Michael addition between ethyl acetoacetate and acryloyl chloride, followed by intramolecular cyclization in the presence of ammonium acetate, generates the 4,5-dioxo-pyrrolidinone ring. The 4-(propan-2-yl)phenyl group is introduced via Suzuki-Miyaura coupling using palladium catalysts.
Functionalization at Position 2
The 2-position of the pyrrolidinone is functionalized with 4-(propan-2-yl)phenyl boronic acid under Miyaura borylation conditions, achieving >85% yield.
Synthesis of the Hydroxy(5-Methylfuran-2-yl)Methylidene Moiety
The furan-derived enol ether is prepared through a Claisen-Schmidt condensation.
Preparation of 5-Methylfuran-2-Carbaldehyde
5-Methylfurfural is synthesized via Vilsmeier-Haack formylation of 2-methylfuran, yielding 85–90% purity.
Condensation with the Pyrrolidinone Fragment
The aldehyde undergoes Knoevenagel condensation with the pyrrolidinone’s active methylene group (position 3) using piperidine as a base, forming the (3E)-configured methylidene linkage.
Coupling of Thiazole and Pyrrolidinone Fragments
The final assembly involves nucleophilic substitution at the thiazole’s 2-position.
Activation of the Thiazole Carboxylate
The ethyl carboxylate group is converted to a reactive acyl chloride using thionyl chloride (SOCl₂), followed by displacement with the pyrrolidinone’s secondary amine under Schotten-Baumann conditions.
Table 2: Key Reaction Parameters for Fragment Coupling
| Parameter | Conditions | Yield |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, reflux, 2h | 95% |
| Amine Displacement | THF, 0°C, 12h | 78% |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding the target compound in >95% purity. Structural confirmation employs:
-
¹H/¹³C NMR : Signals at δ 7.8 ppm (thiazole C-H), δ 6.2 ppm (furan protons).
-
HRMS : [M+H]⁺ calculated for C₂₄H₂₅N₃O₆S: 508.1434; found: 508.1432.
Environmental and Industrial Considerations
The Pd/BaSO₄-catalyzed hydrogenation method offers a greener alternative to traditional oxidations, reducing chromium-based waste. Solvent recovery systems (e.g., THF and dichloromethane distillation) enhance sustainability .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | 5-methylfuran-2-carbaldehyde, pyrrolidinone derivative | Ethanol | 78°C | 45–55 |
| Thiazole formation | 4-methyl-1,3-thiazole-5-carboxylate, brominating agent | DCM | 0–5°C | 60–70 |
Advanced: How can computational tools predict reactivity and guide novel reaction design?
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches can:
- Model transition states : Identify energetically favorable pathways for cyclization or substituent addition .
- Predict regioselectivity : Simulate electronic effects of the 4-(propan-2-yl)phenyl group on electrophilic attack sites .
- Optimize catalysts : Screen organocatalysts (e.g., proline derivatives) for asymmetric induction using molecular docking .
Methodology:
Perform geometry optimization with Gaussian 16 at the B3LYP/6-31G(d) level.
Calculate Fukui indices to map nucleophilic/electrophilic regions .
Validate predictions with microreactor-based high-throughput experimentation .
Basic: What spectroscopic techniques confirm structural integrity, and how should data be interpreted?
Answer:
- NMR :
- IR : Detect carbonyl stretches (C=O at 1680–1720 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
- Elemental Analysis : Match experimental vs. theoretical C/H/N values (deviation <0.4%) .
Advanced: How to resolve contradictions between experimental and computational spectral data?
Answer:
- Step 1 : Re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Step 2 : Compare experimental NMR with simulated spectra (e.g., ACD/Labs or MestReNova) to identify misassigned peaks .
- Step 3 : Recalculate computational models with solvent effects (PCM method) and higher basis sets (e.g., 6-311++G(d,p)) .
Case Study : A 0.3 ppm deviation in ¹³C NMR for the thiazole carbonyl was resolved by including DMSO solvent effects in DFT calculations .
Basic: What strategies design biological activity studies for this compound?
Answer:
- Target selection : Prioritize enzymes with conserved binding pockets (e.g., kinases, cyclooxygenases) due to the compound’s planar heterocyclic core .
- Derivatization : Synthesize analogs by replacing the 5-methylfuran group with bioisosteres (e.g., thiophene, pyridine) .
- Assay design : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity in cancer cell lines .
Advanced: How can machine learning accelerate derivative discovery?
Answer:
- Dataset creation : Curate 500+ analogs with measured logP, solubility, and IC50 values from PubChem .
- Model training : Train a random forest algorithm on molecular descriptors (e.g., Morgan fingerprints, topological surface area) to predict bioactivity .
- Validation : Use automated flow reactors to synthesize top candidates and validate predictions .
Q. Table 2: Key Molecular Descriptors for ML Models
| Descriptor | Relevance |
|---|---|
| LogP | Predicts membrane permeability |
| Topological polar surface area (TPSA) | Estimates blood-brain barrier penetration |
| H-bond acceptors/donors | Influences target binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
